molecular formula C6H8N2O B1348841 2,6-Diaminophenol CAS No. 22440-82-0

2,6-Diaminophenol

Cat. No. B1348841
CAS RN: 22440-82-0
M. Wt: 124.14 g/mol
InChI Key: XBQYRNRIHZDZPK-UHFFFAOYSA-N
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Patent
US07501421B2

Procedure details

A mixture of 2,6-dinitrophenol (2.50 g, 13.6 mmol) and 10% Pd/C (300 mg) in MeOH was shaken under H2 (40 psi) overnight and filtered. The filtrate was concentrated in vacuo to provide the title compound (1.50 g, 89%), characterized by NMR and mass spectral analyses.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-])=O)[C:5]=1[OH:13])([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([NH2:10])[C:5]=1[OH:13]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was shaken under H2 (40 psi) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C(=CC=C1)N)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.